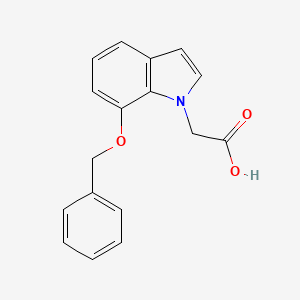

(7-Benzyloxyindol-1-yl)acetic acid

説明

(7-Benzyloxyindol-1-yl)acetic acid is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

(7-Benzyloxyindol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the expressions of important regulatory genes such as agrA, sarA, and saeS in Staphylococcus aureus . These interactions are crucial as they can influence the virulence of the bacteria without affecting its growth, making it a potential candidate for antivirulence strategies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Staphylococcus aureus, it represses the expression of several virulence genes, including α-hemolysin gene hla, enterotoxin seb, and protease genes splA and sspA . This repression reduces the virulence of the bacteria, making it more susceptible to the host immune system.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It inhibits the production of staphyloxanthin, a yellow carotenoid that promotes resistance to reactive oxygen species and the host immune system . By repressing the expression of virulence genes and modulating regulatory genes, it reduces the virulence of Staphylococcus aureus.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can attenuate the virulence of Staphylococcus aureus over time, making the bacteria more susceptible to oxidative stress and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces bacterial virulence without affecting cell viability. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies are essential for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with regulatory genes in Staphylococcus aureus affects the production of virulence factors, thereby altering the metabolic state of the bacteria .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. The compound’s ability to modulate gene expression and reduce virulence is dependent on its effective transport and distribution within the bacterial cells .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization mechanisms are essential for its ability to modulate gene expression and reduce bacterial virulence .

生物活性

(7-Benzyloxyindol-1-yl)acetic acid is an indole derivative that has garnered interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 914349-77-5

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.3059 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against biofilm formation in Candida albicans. In vitro and in vivo research demonstrated that (7-Benzyloxyindole) significantly suppressed biofilm generation more effectively than traditional antifungal agents like fluconazole. Specifically, it was shown to inhibit biofilm formation at a concentration of 0.02 mM without affecting planktonic cells, indicating a targeted mechanism of action against biofilms rather than general fungal growth .

Comparison of Biofilm Inhibition

| Compound | Concentration (mM) | Biofilm Inhibition Effect |

|---|---|---|

| (7-Benzyloxyindole) | 0.02 | High |

| Fluconazole | Variable | Moderate |

| 4-Fluoroindole | Variable | Moderate |

| 5-Iodoindole | Variable | Moderate |

Anticancer Properties

The anti-cancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (H460), and pancreatic (MiaPaCa-2) cancer cells. The mechanism appears to involve the disruption of cell cycle proteins and interference with mitochondrial function, leading to apoptosis in cancer cells .

Case Studies and Research Findings

-

Indole Derivatives Against Staphylococcus aureus :

A study demonstrated that indole derivatives, including (7-Benzyloxyindole), attenuated the virulence of Staphylococcus aureus, suggesting potential applications in antivirulence strategies against persistent infections . -

Inhibition of Biofilm Formation :

Research indicated that (7-Benzyloxyindole) not only inhibited biofilm formation but also reduced metabolic activity in mature biofilms, showcasing its dual action as both a preventative and a treatment agent for established infections . -

Cytotoxicity Screening :

A focused library synthesis revealed that the compound exhibited a broad spectrum of activity across various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

科学的研究の応用

Aldose Reductase Inhibition

One of the primary applications of (7-Benzyloxyindol-1-yl)acetic acid is its role as an aldose reductase inhibitor . Aldose reductase is an enzyme implicated in diabetic complications due to its role in converting glucose to sorbitol, leading to osmotic and oxidative stress in cells. Studies have shown that this compound exhibits significant inhibitory activity against aldose reductase, with IC50 values in the submicromolar range for rat enzymes and low micromolar for human enzymes. This property suggests potential therapeutic benefits in managing diabetes-related complications .

PPARγ Ligand Activity

In addition to its aldose reductase inhibition, this compound acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is crucial in regulating glucose metabolism and adipocyte differentiation. Although the activity was characterized as low, the compound's ability to interact with PPARγ indicates a multifaceted approach in diabetes treatment by potentially improving insulin sensitivity .

Platinum(IV) Prodrugs

Recent research has explored the synthesis of platinum(IV) prodrugs that incorporate this compound as an axial ligand. These complexes have demonstrated enhanced anticancer activity against various human cancer cell lines compared to traditional platinum-based chemotherapeutics like cisplatin. The studies suggest that these compounds exhibit greater cytotoxicity and may alter mitochondrial activity and histone deacetylase inhibition, making them promising candidates for further development in cancer therapy .

Case Study: Diabetes Management

A study published in International Journal of Molecular Sciences highlighted the potential of this compound in mitigating diabetic complications through its dual action on aldose reductase and PPARγ pathways. The findings indicated a significant reduction in sorbitol accumulation in isolated rat lenses, supporting its role as a therapeutic agent .

Case Study: Cancer Treatment

Another study focused on synthesizing platinum(IV) complexes with this compound demonstrated their superior anticancer activity compared to existing treatments. The research outlined the mechanisms by which these complexes induce apoptosis in cancer cells through enhanced reactive oxygen species production and mitochondrial dysfunction, suggesting a new avenue for cancer therapy development .

特性

IUPAC Name |

2-(7-phenylmethoxyindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)11-18-10-9-14-7-4-8-15(17(14)18)21-12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWSRYKKBMUZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661733 | |

| Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-77-2 | |

| Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。